molecular formula C8H16NO3P B14644793 Diethyl (2-cyanopropyl)phosphonate CAS No. 53324-23-5

Diethyl (2-cyanopropyl)phosphonate

Cat. No.: B14644793
CAS No.: 53324-23-5
M. Wt: 205.19 g/mol
InChI Key: JACSZCGRXZZXKN-UHFFFAOYSA-N
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Description

Diethyl (2-cyanopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. The compound is known for its reactivity and ability to form stable bonds with other molecules, making it valuable in the development of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-cyanopropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonate ester.

Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to produce the desired phosphonate. This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts to improve yield and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial production typically employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-cyanopropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate to phosphine or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphonate derivatives .

Scientific Research Applications

Diethyl (2-cyanopropyl)phosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (2-cyanopropyl)phosphonate exerts its effects involves its ability to form stable bonds with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-cyanoethyl)phosphonate
  • Diethyl (1-cyanoethyl)phosphonate
  • Diethyl phosphite

Uniqueness

Diethyl (2-cyanopropyl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonates. Its ability to form stable carbon-phosphorus bonds and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

53324-23-5

Molecular Formula

C8H16NO3P

Molecular Weight

205.19 g/mol

IUPAC Name

3-diethoxyphosphoryl-2-methylpropanenitrile

InChI

InChI=1S/C8H16NO3P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3

InChI Key

JACSZCGRXZZXKN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C)C#N)OCC

Origin of Product

United States

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